(2-Fluorocyclohexyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(2-fluorocyclohexyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClFO2S/c8-12(10,11)5-6-3-1-2-4-7(6)9/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUSJHLYKNVKMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CS(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorocyclohexyl)methanesulfonyl chloride typically involves the reaction of 2-fluorocyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-Fluorocyclohexyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction Reactions: The compound can be reduced to (2-Fluorocyclohexyl)methanesulfonyl hydride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Reaction Conditions: Anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines
Sulfonate Ester Derivatives: Formed by the reaction with alcohols
Sulfonate Thioester Derivatives: Formed by the reaction with thiols
Scientific Research Applications
Chemistry: (2-Fluorocyclohexyl)methanesulfonyl chloride is used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into target molecules. It is also employed in the synthesis of various fluorinated compounds .
Biology and Medicine: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It can be used to introduce fluorine atoms into biologically active molecules, potentially altering their properties and enhancing their activity .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). It is also used in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of (2-Fluorocyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The fluorine atom on the cyclohexyl ring can influence the reactivity and stability of the compound, potentially enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical properties of (2-Fluorocyclohexyl)methanesulfonyl chloride with analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/mL) | Substituent Type |
|---|---|---|---|---|---|---|
| This compound | Not available | C₇H₁₂ClFO₂S | 210.64 (calc.) | Not reported | Not reported | Fluorinated cyclohexyl |
| (2-Methylcyclohexyl)methanesulfonyl chloride | 1780418-47-4 | C₈H₁₅ClO₂S | 210.72 | Not reported | Not reported | Methyl-substituted cyclohexyl |
| 2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride | 105506679 | C₈H₁₃ClF₂O₂S | 242.70 | Not reported | Not reported | Difluoro-substituted cyclohexyl + ethane chain |
| Methanesulfonyl chloride | 124-63-0 | CH₃ClO₂S | 114.55 | 60 (21 mmHg) | 1.48 (25°C) | Simple alkyl chain |
| (2-Cyanophenyl)methanesulfonyl chloride | Not available | C₈H₆ClNO₂S | 215.66 | Not reported | Not reported | Cyanophenyl substituent |
Key Observations :
- Molecular Complexity : Cyclohexyl derivatives (e.g., 2-methyl, 2-fluoro) exhibit higher molecular weights compared to methanesulfonyl chloride due to their bulky substituents .
- The difluoro analog () further amplifies this effect .
- Physical Properties : Methanesulfonyl chloride serves as a baseline with a low boiling point (60°C at 21 mmHg) and moderate density (1.48 g/mL). Cyclohexyl derivatives likely have higher boiling points due to increased molecular mass and steric hindrance .
Research and Market Insights
- Market Trends: Fluorinated sulfonyl chlorides are gaining traction in drug discovery for their enhanced bioavailability and resistance to oxidative degradation. The global market for analogs like (1-Cyanocyclobutyl)methanesulfonyl chloride is expanding, driven by demand in agrochemicals and pharmaceuticals .
- Synthetic Challenges: Introducing fluorine to cyclohexyl rings requires specialized reagents (e.g., Selectfluor) or fluorination catalysts, increasing production costs compared to non-fluorinated analogs .
Biological Activity
(2-Fluorocyclohexyl)methanesulfonyl chloride is an organosulfur compound that has gained attention in chemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
The molecular formula of this compound is CHClFOS, with a molecular weight of approximately 214.69 g/mol. It appears as a colorless to yellowish liquid and is soluble in various polar organic solvents, making it suitable for diverse chemical applications.
The biological activity of this compound primarily stems from its sulfonyl chloride group, which acts as an electrophile. This allows the compound to participate in nucleophilic substitution reactions with various biological molecules, potentially modifying their structure and function. The introduction of a fluorine atom enhances the lipophilicity and metabolic stability of the compound, which may improve its bioactivity compared to non-fluorinated analogs.
Table 1: Comparison of Similar Compounds
| Compound Name | CAS Number | Biological Activity Description |
|---|---|---|
| This compound | 1781541-49-8 | Electrophilic behavior; potential pharmaceutical intermediate |
| (4-Fluorophenyl)methanesulfonyl chloride | 1783346-01-9 | Antibacterial properties; used in drug synthesis |
| (1-Fluorocyclohexyl)methanesulfonyl chloride | 1783346-01-9 | Reactivity with nucleophiles; potential therapeutic uses |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, fluoroaryl derivatives have been shown to possess strong antibacterial properties against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition . These findings suggest that this compound may also exhibit similar antimicrobial effects, warranting further investigation.
Structure-Activity Relationship (SAR)
The incorporation of fluorine into the structure of methanesulfonyl compounds has been linked to enhanced biological activity. A study on fluoroarylbichalcophene derivatives demonstrated that the presence of fluorine improved their antibacterial efficacy significantly compared to non-fluorinated counterparts . This principle may apply similarly to this compound, where the fluorine substitution could enhance its interaction with biological targets.
Toxicological Considerations
While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Methanesulfonyl chlorides are known to be hazardous; they can cause severe skin burns and eye damage upon contact and may be harmful if inhaled or ingested . Safety precautions must be taken when handling this compound in laboratory settings.
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling (2-Fluorocyclohexyl)methanesulfonyl chloride in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use JIS T 8116-certified chemical-resistant gloves, JIS T 8147 safety goggles, and a respirator for organic vapors (JIS T 8152) to prevent dermal/ocular exposure and inhalation .
- Ventilation : Implement local exhaust ventilation and avoid open handling to minimize vapor accumulation .
- Emergency Response : In case of skin contact, immediately remove contaminated clothing and rinse with water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention .
Q. What synthetic routes are viable for preparing this compound?
- Methodological Answer :
- Starting Materials : Analogous to benzenesulfonyl chloride derivatives, begin with fluorinated cyclohexane precursors. For example, fluorocyclohexane methanol can be reacted with methanesulfonyl chloride under controlled conditions (e.g., −10°C in anhydrous dichloromethane) .
- Reaction Optimization : Monitor reaction progress via TLC or NMR to avoid over-sulfonylation. Purify via fractional distillation under reduced pressure to isolate the product .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Storage Conditions : Store in amber glass containers at 2–8°C in a ventilated, corrosion-resistant cabinet. Avoid exposure to moisture, strong oxidizers (e.g., peroxides), and direct sunlight, which may accelerate decomposition .
- Stability Monitoring : Periodically analyze samples via FT-IR or GC-MS to detect degradation products like SOx or halogenated byproducts .
Advanced Research Questions
Q. How can contradictions in reported toxicity data for fluorinated methanesulfonyl derivatives be resolved?
- Methodological Answer :
- Data Harmonization : Conduct comparative studies using standardized OECD test guidelines (e.g., Test No. 423 for acute oral toxicity) to reconcile species-specific disparities. For instance, methanesulfonyl chloride’s toxicity is attributed to the parent compound due to slow hydrolysis, unlike faster-hydrolyzing analogs (e.g., thionyl chloride) .
- Mechanistic Studies : Use in vitro models (e.g., human lung epithelial cells) to differentiate direct cytotoxicity from metabolite-driven effects .
Q. What advanced analytical techniques are optimal for characterizing this compound’s purity and degradation pathways?
- Methodological Answer :
- Purity Analysis : Employ LC-MS/MS with a C18 column and negative ion mode to detect trace impurities (e.g., unreacted precursors or fluorinated byproducts) .
- Degradation Profiling : Use accelerated stability testing (40°C/75% RH for 6 months) coupled with HRMS to identify decomposition products like sulfonic acids or cyclohexyl fluorides .
Q. How does fluorination at the cyclohexyl position influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing fluorine atom increases the electrophilicity of the sulfonyl group, enhancing reactivity toward amines or alcohols. Quantify this via Hammett substituent constants (σₚ) derived from kinetic studies .
- Steric Considerations : Use DFT calculations to model steric hindrance caused by the fluorocyclohexyl group, which may reduce accessibility to bulky nucleophiles .
Data Contradiction and Experimental Design
Q. How should researchers address discrepancies in hydrolysis rates between this compound and its non-fluorinated analogs?
- Methodological Answer :
- Kinetic Studies : Perform pH-dependent hydrolysis experiments (pH 2–12) using UV-Vis spectroscopy to track sulfonate formation. Compare rate constants (k) with non-fluorinated analogs to quantify fluorine’s impact .
- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis assays to trace oxygen incorporation into products, clarifying mechanistic pathways .
Q. What strategies mitigate environmental release of this compound during large-scale reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
